

Application Notes: Spectrophotometric Determination of Disperse Blue 106 Concentration

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Compound of Interest

Compound Name: Disperse Blue 106

Cat. No.: B080608

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Abstract

This application note provides a comprehensive protocol for the quantitative determination of **Disperse Blue 106** concentration in solution using UV-Visible spectrophotometry. **Disperse Blue 106** is an azo dye used in the textile industry for dyeing synthetic fibers such as polyester and acetate.[1][2] Monitoring its concentration is crucial for quality control, environmental assessment, and in studies of textile dermatitis, as it is a known contact allergen.[1] The method described herein is based on the Beer-Lambert law, which correlates the absorbance of a solution to the concentration of the analyte at its wavelength of maximum absorbance (λ_{max}).

Principle of the Method

The chromophoric structure of **Disperse Blue 106**, an azo dye, absorbs light in the visible region of the electromagnetic spectrum.[2][3] The intensity of this absorption is measured using a UV-Vis spectrophotometer. A calibration curve is established by measuring the absorbance of a series of standard solutions of known **Disperse Blue 106** concentrations at its λ_{max} . The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Materials and Equipment

- **Disperse Blue 106** (CAS: 12223-01-7)
- Spectrophotometric grade acetone (Solvent)
- Analytical balance
- Volumetric flasks (100 mL and 10 mL)
- Pipettes
- Ultrasonic bath
- UV-Visible Spectrophotometer
- Quartz or glass cuvettes

Experimental Protocols

Solvent Selection

Acetone is recommended as the solvent for this procedure due to its ability to dissolve disperse dyes and its low absorbance in the visible range. An application note for a similar dye, Disperse Blue 54, successfully utilizes acetone.

Determination of Maximum Wavelength (λ_{max})

Note: The precise λ_{max} of **Disperse Blue 106** in acetone should be determined experimentally. As a blue dye, it is expected to be in the range of 580-620 nm. For the purpose of this application note, a representative value of 605 nm is used.

- Prepare a 5 mg/L standard solution of **Disperse Blue 106** in acetone.
- Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the spectrophotometer to scan a wavelength range from 400 nm to 700 nm.
- Use a cuvette filled with acetone as the blank to zero the instrument.

- Measure the absorbance spectrum of the 5 mg/L standard solution.
- The wavelength corresponding to the highest absorbance peak is the λ_{max} .

Preparation of Stock and Standard Solutions

- Stock Solution (100 mg/L):
 - Accurately weigh 10.0 mg of **Disperse Blue 106** powder using an analytical balance.
 - Transfer the powder to a 100 mL volumetric flask.
 - Add approximately 70 mL of spectroscopic grade acetone to the flask.
 - Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
 - Allow the solution to return to room temperature.
 - Add acetone to the flask up to the 100 mL mark.
 - Stopper the flask and invert it several times to ensure homogeneity.
- Calibration Standards:
 - Prepare a series of calibration standards by diluting the stock solution with acetone in 10 mL volumetric flasks as described in Table 1.

Table 1: Preparation of Calibration Standards

Standard	Concentration (mg/L)	Volume of Stock Solution (mL)	Final Volume (mL)
1	1.0	0.1	10
2	2.5	0.25	10
3	5.0	0.5	10
4	7.5	0.75	10
5	10.0	1.0	10

Generation of Calibration Curve

- Set the spectrophotometer to measure absorbance at the predetermined λ_{max} (e.g., 605 nm).
- Zero the instrument using acetone as the blank.
- Measure the absorbance of each of the prepared calibration standards.
- Rinse the cuvette with acetone between each measurement.
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform a linear regression on the data points to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value ≥ 0.995 indicates a good linear fit.

Analysis of Unknown Sample

- Prepare the unknown sample solution in acetone.
- Measure the absorbance of the unknown sample at the λ_{max} .
- If the absorbance is higher than the highest standard, dilute the sample with a known volume of acetone and re-measure.
- Calculate the concentration of **Disperse Blue 106** in the unknown sample using the equation from the calibration curve.

Data Presentation

The following tables present representative data for the spectrophotometric determination of **Disperse Blue 106**.

Table 2: Representative Calibration Curve Data

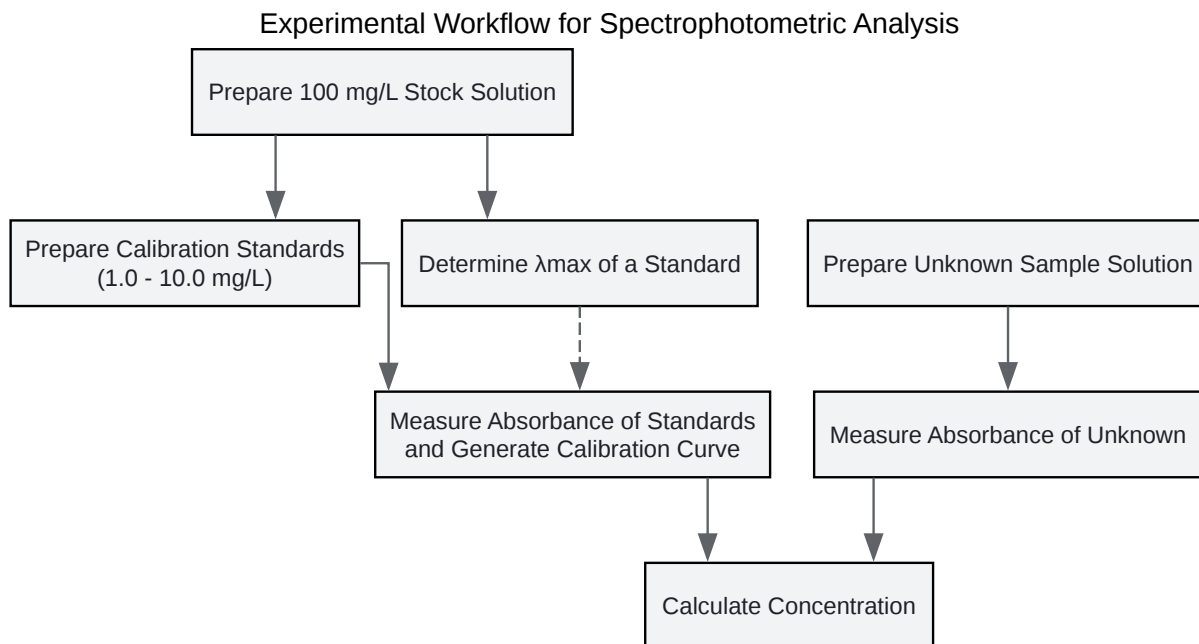
Concentration (mg/L)	Absorbance (at 605 nm)
1.0	0.112
2.5	0.278
5.0	0.551
7.5	0.829
10.0	1.105

Table 3: Representative Analytical Parameters

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	605 nm (in Acetone)
Linear Regression Equation	$y = 0.1103x + 0.0015$
Coefficient of Determination (R^2)	0.9998
Limit of Detection (LOD)	0.15 mg/L
Limit of Quantification (LOQ)	0.45 mg/L

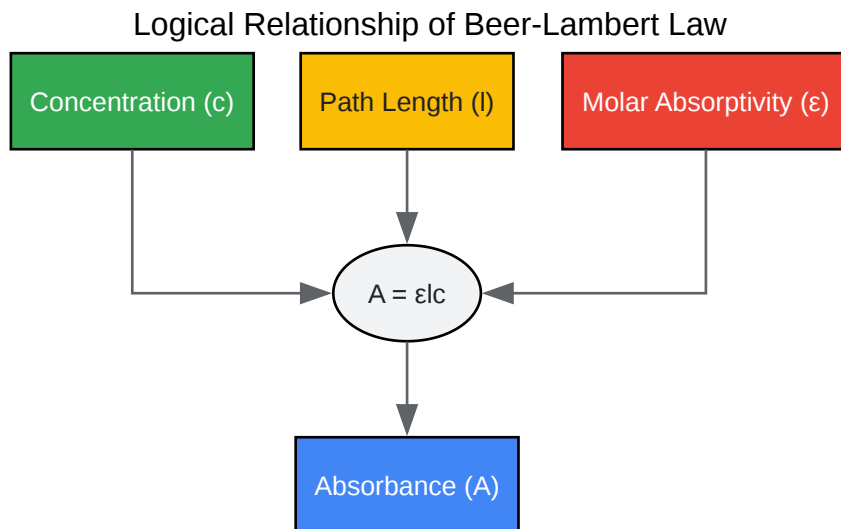
Note: The data presented in Tables 2 and 3 are representative and should be determined experimentally in your laboratory.

Visualizations



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Caption: Experimental Workflow for Spectrophotometric Analysis.



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Caption: Logical Relationship of the Beer-Lambert Law.

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